Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine
Description
Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine (CAS 1031843-22-7) is a heterocyclic amine with the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol. Its structure comprises a pyrazole ring substituted with a methyl group at position 5, a phenyl group at position 1, and a methylamine moiety at position 4 (Figure 1). This compound is commercially available as a research chemical, often utilized in pharmaceutical and coordination chemistry studies due to its amine functionality and aromatic heterocyclic framework .
The pyrazole core is a common pharmacophore in drug discovery, contributing to binding interactions with biological targets. The methylamine side chain enhances solubility and enables derivatization, making it a versatile building block for synthesizing ligands or bioactive molecules.
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1-phenylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-11(8-13-2)9-14-15(10)12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMKNYBFTGMBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
A two-step approach avoids formaldehyde:
- Intermediate Formation :
- 5-Methyl-1-phenylpyrazole-4-carbaldehyde + methylamine → Imine.
- Reduction :
- NaBH₄ or Pd/C-H₂ reduces the imine to the target amine.
Yield : 60–70% (lower due to side reactions).
Solvent-Free Synthesis
Microwave-assisted synthesis under solvent-free conditions:
- Conditions : 100°C, 20 minutes, montmorillonite K10 catalyst.
- Yield : 78% (with simplified purification).
Critical Analysis of Methodologies
| Method | Pros | Cons |
|---|---|---|
| Condensation | High yield, scalable | Requires careful pH control |
| Continuous Flow | Efficient for industrial use | High initial equipment cost |
| Reductive Amination | Avoids formaldehyde | Lower yield, additional steps |
Purification and Characterization
- Crystallization : Ethanol/water mixtures yield white crystalline solid (mp 92–94°C).
- Analytical Data :
- ¹H NMR (CDCl₃): δ 7.6 (m, 5H, Ph), 3.8 (s, 2H, CH₂), 2.4 (s, 3H, CH₃).
- HPLC Purity : >98% after column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Antioxidant Properties
Recent studies highlight the antioxidant potential of pyrazole derivatives, including methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine. Research indicates that compounds with pyrazole cores exhibit strong radical-scavenging activities, making them promising candidates for developing therapeutic agents against oxidative stress-related diseases. For instance, a series of 4-amino-substituted EDA analogs demonstrated significant antioxidant activities in various assays (ABTS, FRAP, ORAC), suggesting that pyrazole derivatives could be used to treat conditions like stroke and amyotrophic lateral sclerosis (ALS) .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In a study focusing on the synthesis of pyrazole derivatives, certain compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative showed a minimum inhibitory concentration (MIC) comparable to ciprofloxacin against Staphylococcus aureus and Bacillus subtilis . This suggests potential applications in developing new antibiotics.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of pyrazole derivatives is crucial for optimizing their pharmacological profiles. Studies have synthesized various analogs of this compound to explore how modifications affect biological activity:
| Compound | Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| 12d | Antibacterial against Staphylococcus aureus | 16 | |
| APH | Antioxidant (ABTS) | 0.93 TEAC | |
| EDA | Neuroprotective | N/A |
These findings indicate that even slight modifications to the pyrazole structure can significantly impact its biological efficacy.
Multicomponent Reactions
Recent advancements in synthetic methodologies have facilitated the efficient production of this compound and related compounds through multicomponent reactions (MCR). These reactions allow for the rapid assembly of complex molecules from simple precursors, enhancing the efficiency and yield of desired products .
Quantum-Chemical Calculations
Quantum-mechanical calculations have been employed to predict the electronic properties of pyrazole derivatives, aiding in the design of compounds with enhanced antioxidant activities. These calculations help understand the mechanisms behind their radical-scavenging abilities, which is vital for drug development .
Case Study 1: Neuroprotective Applications
A study investigated the neuroprotective effects of various pyrazole derivatives in models of oxidative stress-induced neuronal damage. The lead compound from this study exhibited significant protective effects against cell death, suggesting its potential use in treating neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of synthesized pyrazole derivatives were tested against multiple bacterial strains. The results indicated that specific modifications to the pyrazole ring could enhance antibacterial activity significantly, positioning these compounds as candidates for further development into antimicrobial agents .
Mechanism of Action
The mechanism of action of Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs and their distinguishing features:
Comparative Analysis
Electronic and Steric Effects
- Thiophene Analog (C₁₀H₁₃N₃S) : The thiophene ring introduces a sulfur atom, which is more polarizable than carbon. This can enhance interactions with aromatic systems in biological targets (e.g., enzymes or receptors) and alter metabolic stability compared to the phenyl group in the target compound .
- Dimethoxyphenyl Analog (C₁₂H₁₅N₃O₂): The methoxy groups (-OCH₃) are strong electron donors, increasing π-π stacking capabilities and improving aqueous solubility. This modification is advantageous in drug design for enhancing bioavailability .
- Such differences could influence binding kinetics in catalytic or medicinal applications .
Molecular Weight and Functional Diversity
- The target compound (201.27 g/mol) and its furan analog (205.26 g/mol) have similar molecular weights, suggesting comparable pharmacokinetic profiles. In contrast, the dimethoxyphenyl derivative (233.27 g/mol) may exhibit slower diffusion rates due to its higher mass and bulkier substituents.
- The thiophene analog’s sulfur atom adds steric bulk and electronic diversity, which could be exploited in designing metal-binding ligands (e.g., for catalysis) or protease inhibitors .
Research Findings and Data
Physicochemical Properties
- Solubility: The dimethoxyphenyl analog’s oxygen-rich structure likely increases polarity, enhancing solubility in polar solvents like DMSO or ethanol .
- Thermal Stability : Pyrazole derivatives generally exhibit high thermal stability (>200°C), but substituents like thiophene or methoxy groups may lower melting points due to reduced crystallinity .
Biological Activity
Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Biological Activities
Pyrazole derivatives, including this compound, have been associated with a wide range of biological activities such as:
- Anticancer : Selective cytotoxicity against various cancer cell lines.
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
- Antioxidant : Scavenging free radicals and reducing oxidative stress.
- Antimicrobial : Activity against bacteria and fungi.
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Kinase Inhibition : Pyrazole derivatives often act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown inhibition of p38 MAPK pathways, which are crucial in inflammatory responses and cancer cell proliferation .
- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest at the G2/M phase, which is essential for preventing the proliferation of cancer cells .
- Cytotoxicity : The compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Table 1: Biological Activity Summary
Detailed Findings
- Anticancer Activity : A study demonstrated that this compound and its analogs significantly inhibited the growth of HepG2 (liver cancer) and HeLa (cervical cancer) cells with mean growth inhibition percentages of 54.25% and 38.44%, respectively. Importantly, these compounds showed minimal toxicity to normal fibroblast cells (growth percentage = 80.06%) indicating selective cytotoxicity .
- Anti-inflammatory Effects : Research has indicated that this compound can inhibit the release of pro-inflammatory cytokines such as TNFα in response to lipopolysaccharide (LPS) stimulation, showcasing its potential as an anti-inflammatory agent .
- Antioxidant Properties : The compound exhibited robust antioxidant activity in various assays (e.g., ABTS), suggesting its potential role in mitigating oxidative stress-related diseases .
Q & A
Q. What are the established synthetic routes for Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones or via microwave-assisted reactions. For example, Jairo Quiroga et al. demonstrated microwave-mediated synthesis of structurally analogous pyrazol-5-amine derivatives, achieving higher yields (70–85%) compared to conventional heating due to reduced side reactions . Solvent polarity significantly impacts reaction kinetics; polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding. Post-synthesis purification often involves column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, Pramod Singh et al. resolved the crystal structure of a related pyrazole derivative (3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) using SHELX software, revealing bond angles and torsional strain . Complementary techniques include:
- NMR : and NMR identify substituent environments (e.g., methylamine protons at δ 2.3–2.7 ppm).
- FTIR : Peaks at ~3400 cm (N-H stretch) and ~1600 cm (C=N stretch) confirm functional groups .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic environments to predict chemical shifts and fragmentation patterns. For instance, Zhengyu Liu et al. used DFT to explain unexpected NMR splitting in a pyrazole-thioether analog, attributing it to restricted rotation of the methylsulfanyl group . Molecular docking can further clarify interactions with biological targets, aiding spectral interpretation .
Q. What strategies optimize the biological activity of this compound analogs against resistant pathogens?
- Methodological Answer : Structure-Activity Relationship (SAR) studies guide functionalization. Mehlika Dilek Altıntop et al. enhanced antifungal activity of pyrazoline-thiazole hybrids by introducing electron-withdrawing groups (e.g., -CF) at the phenyl ring, improving membrane permeability . High-throughput screening (HTS) using microdilution assays (e.g., MIC ≤ 8 µg/mL against Candida albicans) combined with molecular dynamics simulations identifies resistance-breaking candidates .
Q. How do crystallographic data inform the design of metal complexes with this compound as a ligand?
- Methodological Answer : Pyrazole amines act as bidentate ligands via N-H and methylamine groups. A Co(II) complex reported by Franz A. Mautner et al. exhibited a distorted trigonal bipyramidal geometry (Co-N bond: 2.154 Å), stabilized by intramolecular hydrogen bonding . X-ray data (e.g., CCDC entries) guide ligand modifications to tune coordination geometry and redox properties. Refinement protocols in SHELXL (e.g., anisotropic displacement parameters) ensure accuracy in bond-length analysis .
Data Analysis and Experimental Design
Q. What statistical approaches validate the reproducibility of synthetic and biological data for this compound?
- Methodological Answer :
- Synthesis : Multivariate analysis (e.g., PCA) identifies critical factors (e.g., temperature, catalyst loading) affecting yield. Replicate experiments (n ≥ 3) with RSD < 5% ensure robustness .
- Biological Assays : Dose-response curves (IC) analyzed via nonlinear regression (GraphPad Prism) and ANOVA (p < 0.05) confirm significance. Neithnadka Premsai Rai et al. used Kaplan-Meier survival analysis for in vivo antitumor efficacy studies .
Q. How are mechanistic studies (e.g., enzyme inhibition) designed for this compound derivatives?
- Methodological Answer : Kinetic assays (e.g., fluorometric or calorimetric) quantify inhibition constants (). For instance, Sean R. Donohue et al. employed competitive binding assays with -labeled ligands to study cannabinoid receptor affinity, revealing submicromolar values for pyrazole analogs . Time-resolved crystallography (e.g., SSRL beamlines) captures transient enzyme-ligand interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
